- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer, ACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252

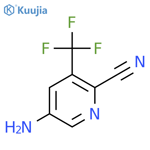

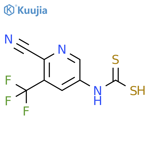

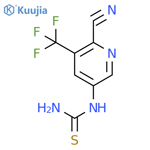

Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)

951753-87-0 structure

Nome do Produto:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

N.o CAS:951753-87-0

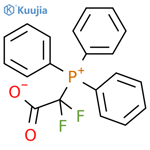

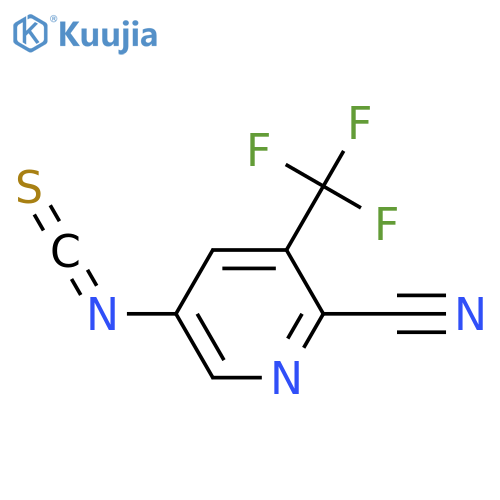

MF:C8H2F3N3S

MW:229.181789875031

MDL:MFCD18382742

CID:2449979

PubChem ID:25019980

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile

- 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine

- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)

- 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine

- MFCD18382742

- (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)

- AT17809

- 951753-87-0

- 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile

- AS-84072

- SCHEMBL908840

- SY129080

- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile

- DB-203271

- AC-31087

- 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

- 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile

-

- MDL: MFCD18382742

- Inchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H

- Chave InChI: NQNLQGJLAVDALO-UHFFFAOYSA-N

- SMILES: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1

Propriedades Computadas

- Massa Exacta: 228.99215274g/mol

- Massa monoisotópica: 228.99215274g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 1

- Complexidade: 326

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.2

- Superfície polar topológica: 81.1Ų

Propriedades Experimentais

- Densidade: 1.41±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilidade: Almost insoluble (0.053 g/l) (25 º C),

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD452-1g |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |

951753-87-0 | 98% | 1g |

197.0CNY | 2021-07-10 | |

| TRC | I117520-2.5g |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |

951753-87-0 | 2.5g |

$ 635.00 | 2022-06-02 | ||

| Chemenu | CM327941-100g |

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | 95%+ | 100g |

$612 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1194128-25g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | 95% | 25g |

$265 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-1g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | ≥95% | 1g |

¥129.00 | 2024-07-09 | |

| Aaron | AR01DEET-5g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 95% | 5g |

$68.00 | 2025-02-12 | |

| Aaron | AR01DEET-1g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 95% | 1g |

$19.00 | 2025-02-12 | |

| A2B Chem LLC | AX03721-5g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 98% | 5g |

$55.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1111520-25g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 97% | 25g |

$360 | 2025-02-22 | |

| abcr | AB583034-10g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile; . |

951753-87-0 | 10g |

€252.00 | 2024-04-15 |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Chloroform , Water ; 12 h, rt

Referência

- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists, European Journal of Medicinal Chemistry, 2020, 192,

Método de produção 3

Condições de reacção

1.1 Solvents: Water ; 4 h, rt

Referência

- Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer, Bioorganic & Medicinal Chemistry, 2021, 31,

Método de produção 4

Condições de reacção

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; rt; 20 min, rt

Referência

- Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Imidazole Solvents: Water ; 3 h, rt

Referência

- Androgen receptor-regulator hydantoin derivatives and its application, China, , ,

Método de produção 6

Condições de reacção

1.1 Solvents: Dichloromethane , Water ; 16 h, rt

Referência

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity, Molecules, 2022, 27(18),

Método de produção 7

Condições de reacção

1.1 Solvents: Dichloromethane ; 20 h, 5 - 10 °C

Referência

- Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine, China, , ,

Método de produção 8

Condições de reacção

1.1 Solvents: Toluene ; 12 h, 110 °C

Referência

- Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Solvents: Acetonitrile ; 10 °C → 30 °C; 30 °C → 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

Referência

- Process for preparing apalutamide, United States, , ,

Método de produção 10

Condições de reacção

1.1 Solvents: Dichloromethane , Water ; rt; 16 h, rt

Referência

- Processes for the preparation of Apalutamide and intermediates thereof, United States, , ,

Método de produção 11

Condições de reacção

1.1 Solvents: Methanol ; rt; 5 h, 25 °C

Referência

- Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt

Referência

- Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC), Journal of Medicinal Chemistry, 2021, 64(2), 909-924

Método de produção 13

Condições de reacção

1.1 Solvents: Water ; rt; 4 h, rt

Referência

- Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer, China, , ,

Método de produção 14

Condições de reacção

1.1 Solvents: Acetone ; rt; 1 - 3 h, rt

Referência

- Preparation method of apalutamide and its intermediates, China, , ,

Método de produção 15

Condições de reacção

1.1 Solvents: Water ; 2 h, 25 °C

Referência

- Synthesis of thiohydantoins, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Solvents: Water ; 2 h, rt

Referência

- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Solvents: Acetone ; rt; 1 - 3 h, rt

Referência

- Preparation of thiodiazaspiro compound and its intermediates, China, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Sodium bisulfate Solvents: Xylene ; 6 h, reflux

Referência

- Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide, China, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Sulfur Solvents: Chloroform ; rt → 60 °C

Referência

- Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile, China, , ,

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials

- 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Triethylenediamine

- 2,2-difluoro-2-triphenylphosphaniumylacetate

- 1-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)thiourea

- N-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]carbamodithioic acid

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Literatura Relacionada

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile) Produtos relacionados

- 112072-92-1([2-(acetylamino-methyl)-phenyl]-acetic acid)

- 1428761-26-5(Methyl (4-bromo-2-chloro-5-methylphenyl)acetate)

- 1368927-77-8(4-(dimethyl-1,3-oxazol-2-yl)piperidine)

- 899739-07-2(N-(4-methyl-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)benzamide)

- 1706014-70-1(N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide)

- 1019106-69-4(2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide)

- 929973-50-2(N2-(1,3-benzoxazol-2-yl)-5,6,7,8-tetrahydroquinazoline-2,6-diamine)

- 847574-01-0((4-Methylpiperidin-1-yl)acetonitrile)

- 2443-77-8(2-Trifluoromethylphenylmethylsulfone)

- 2227726-02-3(methyl (3S)-3-(3-ethoxy-4-hydroxyphenyl)-3-hydroxypropanoate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

Pureza:99%

Quantidade:25g

Preço ($):263.0